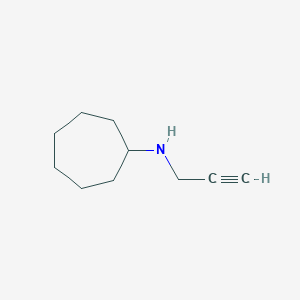
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde
Overview
Description
1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H12FNO . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of the Bcl-2 family of proteins .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average mass is 253.271 Da and the monoisotopic mass is 253.090286 Da .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, its carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions . In the 13 C NMR spectrum of a related compound, multiplets appeared due to 13 C– 19 F coupling .Scientific Research Applications
Catalysis and Organic Synthesis
- Palladacycle Synthesis: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is used in synthesizing palladacycles, which act as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes. This demonstrates its utility in facilitating organic reactions and synthesis processes (Singh, Saleem, Pal, & Singh, 2017).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Naratriptan: This compound serves as a precursor in the synthesis of Naratriptan, a medication used in the treatment of migraine headaches. The use of this compound in this context highlights its role in pharmaceutical synthesis (Poszávácz, Simig, Fetter, & Bertha, 2006).
Material Science and Sensor Technology
- Fluorescent Sensor Development: The compound is involved in creating indole-based receptors that act as selective fluorescent sensors for hydrogen sulfate ions. This application is crucial in environmental monitoring and analytical chemistry (Wan, Yang, Lin, Chang, & Wu, 2014).
Green Chemistry and Sustainable Synthesis
- Green Synthesis: It is utilized in environmentally friendly synthesis processes, such as the knoevenagel condensation method. This showcases its importance in green chemistry initiatives aiming for more sustainable and eco-friendly synthesis routes (Madan, 2020).
Future Directions
1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde has potential applications in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins . Its future directions could involve further exploration of these applications and the development of new synthesis methods.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, suggesting that they interact with a variety of biological targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in multicomponent reactions, which are essential for the synthesis of complex molecules . It interacts with enzymes such as Cp*Ir(OAc)/AgNTf2 and silver acetate, which act as catalysts in these reactions . The nature of these interactions involves the formation of covalent bonds, leading to the synthesis of biologically active structures. Additionally, this compound is used as a reactant in the preparation of inhibitors for the Bcl-2 family of proteins, which are involved in regulating cell death .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function. The compound’s impact on gene expression and cell signaling pathways further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can undergo C–C and C–N coupling reactions, which are facilitated by its inherent functional groups . These reactions are crucial for the synthesis of various heterocyclic derivatives, which have significant biological activities. Additionally, this compound acts as an inhibitor of the C-terminal domain of RNA polymerase II, thereby affecting transcription and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that indole derivatives, including this compound, are relatively stable under standard storage conditions . Prolonged exposure to certain environmental factors may lead to degradation, affecting the compound’s efficacy and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s biological activity can be sustained over time, provided that it is stored and handled appropriately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and reduction, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are crucial for the compound’s bioavailability and efficacy. The interactions with specific enzymes, such as cytochrome P450, play a significant role in determining the compound’s metabolic fate and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, specific transporters may be involved in the active transport of the compound to target tissues, enhancing its therapeutic potential. The distribution of this compound within the body is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
1-benzyl-5-fluoroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHWPUFEZSGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220693 | |
| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-41-7 | |
| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


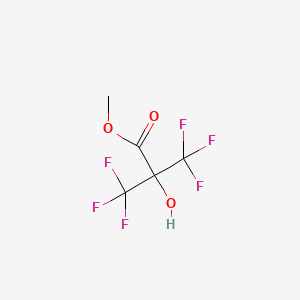
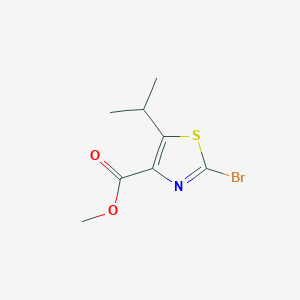
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)

![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)
![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)
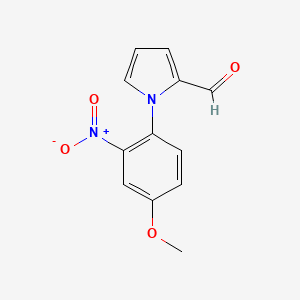
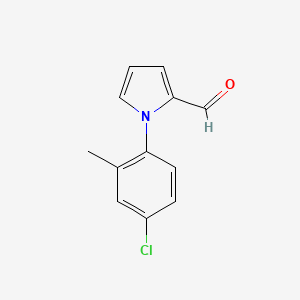

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)
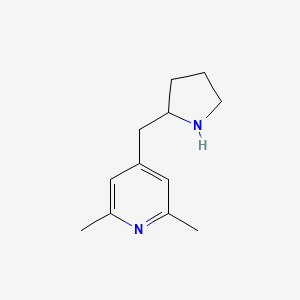
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1366010.png)
![N-[(3-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B1366015.png)
